tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate

Description

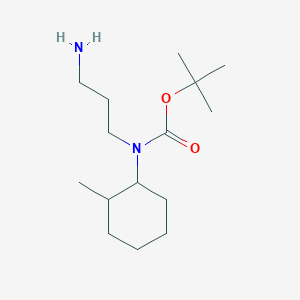

tert-Butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a 3-aminopropyl chain, and a 2-methylcyclohexyl substituent on the nitrogen atom. This compound is structurally characterized by its branched cyclohexyl moiety and a primary amine terminus, which may confer unique reactivity and solubility properties. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide and pharmaceutical chemistry .

Properties

Molecular Formula |

C15H30N2O2 |

|---|---|

Molecular Weight |

270.41 g/mol |

IUPAC Name |

tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate |

InChI |

InChI=1S/C15H30N2O2/c1-12-8-5-6-9-13(12)17(11-7-10-16)14(18)19-15(2,3)4/h12-13H,5-11,16H2,1-4H3 |

InChI Key |

GJVQTHYUBITNOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1N(CCCN)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-aminopropylamine and 2-methylcyclohexyl isocyanate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of carbamates.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate: has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

Industry: Used in the development of new materials or as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Cyclohexyl or Bicyclic Moieties

- tert-Butyl N-(3-cyclohexyl-2-hydroxypropyl)carbamate (CAS: 2164672-14-2) Structure: Contains a cyclohexyl group and a 2-hydroxypropyl chain. Key Difference: The hydroxyl group replaces the primary amine in the target compound, reducing nucleophilicity and altering hydrogen-bonding capacity. Molecular Weight: 269.37 g/mol (C₁₄H₂₇NO₃) .

- tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Structure: Features a bicyclo[2.2.2]octane scaffold with a formyl group. Key Difference: The rigid bicyclic framework and formyl substituent enhance steric hindrance and electrophilicity compared to the flexible 3-aminopropyl chain in the target compound .

Piperidine and Azabicyclo Derivatives

- tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS: 473839-06-4) Structure: Piperidine ring with a cis-3-methyl group. Key Difference: The nitrogen is part of a six-membered ring, limiting conformational flexibility compared to the acyclic 3-aminopropyl chain in the target compound. This impacts solubility and bioavailability .

tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS: 880545-32-4)

Compounds with Hydrophilic Substituents

tert-Butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate (CAS: 95% purity)

- tert-Butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate Structure: Azide-functionalized propyl chain. Key Difference: The azide group enables click chemistry applications, whereas the primary amine in the target compound is more suited for nucleophilic acylations .

Table 1: Comparative Analysis of Structural and Physical Properties

| Compound Name | Key Substituents | Molecular Weight (g/mol) | CAS Number | Notable Properties |

|---|---|---|---|---|

| tert-Butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate | 3-Aminopropyl, 2-methylcyclohexyl | ~326.5* | Not provided | High hydrophobicity, primary amine |

| tert-Butyl N-(3-cyclohexyl-2-hydroxypropyl)carbamate | Cyclohexyl, 2-hydroxypropyl | 269.37 | 2164672-14-2 | Hydroxyl group enhances solubility |

| tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate | cis-3-methylpiperidine | ~228.3 | 473839-06-4 | Conformationally restricted nitrogen |

| tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate | Azabicyclo[4.1.0]heptane | ~226.3 | 880545-32-4 | Strained bicyclic core |

*Estimated based on analogous compounds.

Biological Activity

Tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

- Molecular Formula : C₁₅H₃₀N₂O₂

- Molecular Weight : 270.41 g/mol

- CAS Number : 1308647-02-0

- Structure : The compound features a tert-butyl group, an aminopropyl chain, and a methylcyclohexyl moiety, contributing to its unique biological properties.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action relevant to neuroprotection and cognitive enhancement:

- Inhibition of β-secretase : This enzyme is crucial in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides. Inhibiting this pathway may reduce Aβ aggregation, a hallmark of AD.

- Acetylcholinesterase Inhibition : By preventing the breakdown of acetylcholine, this compound could enhance cholinergic signaling, potentially improving cognitive function in AD patients.

Neuroprotective Effects

A study investigating the protective effects of related compounds on astrocytes exposed to Aβ 1-42 revealed that certain carbamate derivatives can significantly improve cell viability. While specific data on this compound is limited, similar compounds demonstrated:

- Cell Viability Improvement : In vitro studies showed that treatment with these compounds resulted in increased astrocyte viability when co-administered with toxic Aβ peptides.

- Reduction in Cytokine Production : Compounds exhibited the ability to lower TNF-α levels, suggesting anti-inflammatory properties that could mitigate neuroinflammation associated with AD.

Comparative Data Table

| Compound Name | β-secretase Inhibition IC₅₀ (nM) | Acetylcholinesterase Kᵢ (μM) | Aβ Aggregation Inhibition (%) |

|---|---|---|---|

| M4 | 15.4 | 0.17 | 85 at 100 μM |

| This compound | TBD | TBD | TBD |

Note: TBD = To Be Determined; further studies are required for precise values.

Case Studies

-

In Vitro Studies on Astrocytes :

- Research indicated that related compounds could protect astrocytes from Aβ-induced toxicity by maintaining higher cell viability levels compared to controls treated with Aβ alone. This suggests potential therapeutic applications for neurodegenerative conditions.

-

Animal Models :

- While specific studies on this compound in vivo are scarce, analogous compounds have shown promise in reducing cognitive decline in scopolamine-induced models of AD.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.